

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methyloctanal** (C₉H₁₈O), a branched-chain aldehyde. While experimental spectra for this specific compound are not readily available in public databases, this document presents predicted data based on the well-established principles of NMR, IR, and Mass Spectrometry for aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the identification and characterization of **2-Methyloctanal** and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methyloctanal**. These predictions are derived from typical values for similar aliphatic aldehydes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for **2-Methyloctanal**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CHO)	9.6 - 9.8	Doublet	~2-3
H-2	2.2 - 2.4	Multiplet	-
CH₃ (at C2)	1.0 - 1.2	Doublet	~7
CH ₂ (alkyl chain)	1.2 - 1.6	Multiplet	-
CH₃ (terminal)	0.8 - 1.0	Triplet	~7

Table 2: Predicted ¹³C NMR Data for **2-Methyloctanal**

Carbon	Chemical Shift (δ, ppm)
C-1 (CHO)	200 - 205
C-2	45 - 55
CH₃ (at C2)	10 - 20
Alkyl Chain Carbons	20 - 40
Terminal CH₃	~14

Table 3: Predicted Infrared (IR) Absorption Data for 2-Methyloctanal

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (Aldehyde)	1720 - 1740	Strong
C-H (Aldehyde)	~2720 and ~2820	Medium, Sharp
C-H (Alkyl)	2850 - 2960	Strong
CH ₂ Bend	~1465	Medium
CH₃ Bend	~1375	Medium

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for 2-Methyloctanal



m/z	Proposed Fragment	Fragmentation Pathway
142	[C ₉ H ₁₈ O] ⁺	Molecular Ion (M+)
113	[M - CHO]+	Loss of the formyl radical
85	[M - C ₄ H ₉] ⁺	Cleavage of the alkyl chain
71	[C ₅ H ₁₁] ⁺	Cleavage of the alkyl chain
57	[C ₄ H ₉] ⁺	McLafferty rearrangement product
43	[C ₃ H ₇] ⁺	Alpha-cleavage

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like **2-Methyloctanal**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **2-Methyloctanal** (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- ¹H NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used to ensure quantitative data.

2.2. Infrared (IR) Spectroscopy



- Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

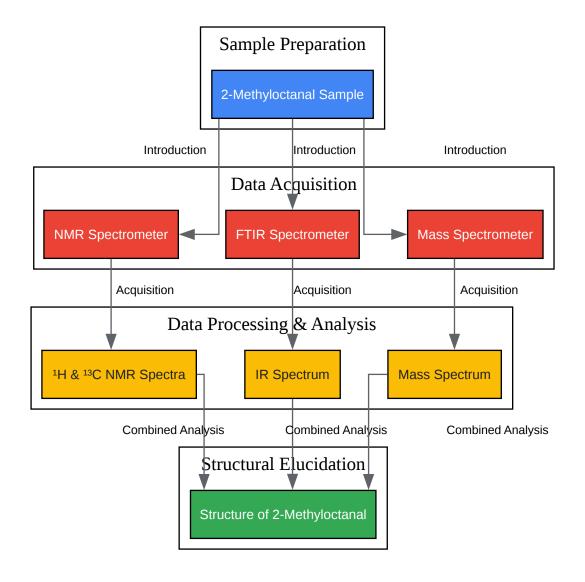
2.3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly via a heated probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyloctanal**.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Methyloctanal**. Researchers can use this information to aid in the identification and structural elucidation of this and related molecules.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyloctanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594714#spectroscopic-data-of-2-methyloctanal-nmr-ir-ms]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com